molecular formula C13H12ClN5 B15118077 N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine

N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine

Cat. No.: B15118077
M. Wt: 273.72 g/mol
InChI Key: XJGOAWKHMGZDFR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to the purine ring system, which is further substituted with an ethyl group. Purine derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine typically involves the reaction of 3-chloroaniline with ethyl isocyanate, followed by cyclization to form the purine ring system. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting the normal metabolic processes. This inhibition can lead to various biological effects, including antiviral or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-9-methyl-9H-purin-6-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-(3-chlorophenyl)-9-propyl-9H-purin-6-amine: Similar structure but with a propyl group instead of an ethyl group.

    N-(3-chlorophenyl)-9-ethyl-9H-purin-2-amine: Similar structure but with the amine group at the 2-position instead of the 6-position.

Uniqueness

N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group and the ethyl group at the 9-position of the purine ring system can result in distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12ClN5

Molecular Weight

273.72 g/mol

IUPAC Name

N-(3-chlorophenyl)-9-ethylpurin-6-amine

InChI

InChI=1S/C13H12ClN5/c1-2-19-8-17-11-12(15-7-16-13(11)19)18-10-5-3-4-9(14)6-10/h3-8H,2H2,1H3,(H,15,16,18)

InChI Key

XJGOAWKHMGZDFR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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